molecular formula C10H12N2O4 B13532616 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13532616
M. Wt: 224.21 g/mol
InChI Key: OMUOMGOCNYKOBE-UHFFFAOYSA-N
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Description

6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a tetrahydrofuran ring attached to a dihydropyrimidine core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the dihydropyrimidine core.

    Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the oxo group and the carboxylation to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxo or hydroxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing the oxo group.

    Substitution: Substituted derivatives with various functional groups replacing the tetrahydrofuran ring.

Scientific Research Applications

6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the tetrahydrofuran ring, making it less complex.

    2-((Tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the oxo group, affecting its reactivity.

    6-Oxo-2-methyl-1,6-dihydropyrimidine-5-carboxylic acid: Has a methyl group instead of the tetrahydrofuran ring, altering its steric properties.

Uniqueness

The presence of both the tetrahydrofuran ring and the oxo group in 6-Oxo-2-((tetrahydrofuran-2-yl)methyl)-1,6-dihydropyrimidine-5-carboxylic acid makes it unique compared to similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

6-oxo-2-(oxolan-2-ylmethyl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c13-9-7(10(14)15)5-11-8(12-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13)

InChI Key

OMUOMGOCNYKOBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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